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Introduction
5-Fluoro-6-methoxynicotinaldehyde, a substituted pyridine derivative, is a compound of

significant interest in the fields of medicinal chemistry and drug discovery. Its molecular

architecture, featuring a pyridine core functionalized with an aldehyde, a methoxy group, and a

fluorine atom, makes it a versatile synthetic intermediate. The strategic incorporation of a

fluorine atom can dramatically alter the physicochemical properties of the parent molecule,

influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological

targets.[1] The aldehyde group serves as a reactive handle for a multitude of chemical

transformations, enabling the construction of more complex molecular entities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals. It provides a detailed overview of the known physicochemical

properties of 5-Fluoro-6-methoxynicotinaldehyde, outlines authoritative experimental

protocols for their determination, and discusses the scientific rationale behind these

characterization methods. The insights provided herein are intended to facilitate the effective

use of this compound in the synthesis and design of novel therapeutic agents, particularly

those targeting neurological disorders or functioning as enzyme inhibitors.[2]
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Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its

application in research and development. This section details the primary identifiers and key

physical data for 5-Fluoro-6-methoxynicotinaldehyde.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

Property Value Source

IUPAC Name
5-fluoro-6-methoxypyridine-3-

carbaldehyde
N/A

CAS Number 884494-73-9 [3][4]

Molecular Formula C₇H₆FNO₂ [2]

Molecular Weight 155.13 g/mol [2]

Appearance Solid [5]

Boiling Point 235.975°C at 760 mmHg [2]

Melting Point Data not publicly available N/A

Density Data not publicly available N/A

pKa Data not publicly available N/A

Solubility Data not publicly available N/A

Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a

chemical compound. While comprehensive, peer-reviewed spectral data for 5-Fluoro-6-
methoxynicotinaldehyde is not widely disseminated, this section details the standard,

authoritative methodologies for its complete characterization. The expected outcomes are

inferred from the compound's known functional groups and by referencing established data for

structurally analogous molecules.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the

precise molecular structure and connectivity of a molecule in solution. ¹H NMR provides

information on the number and environment of hydrogen atoms, while ¹³C NMR details the

carbon skeleton. For this compound, NMR is crucial to confirm the substitution pattern on the

pyridine ring.

Protocol: ¹H and ¹³C NMR Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-6-methoxynicotinaldehyde.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.[7]

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[6]

¹³C NMR Acquisition:

Employ a proton-decoupled single-pulse experiment.

Acquire 1024-4096 scans to achieve adequate signal-to-noise, with a relaxation delay of

2-5 seconds.[6]

Data Processing: Perform a Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Expected Spectral Features:

¹H NMR:

Aldehyde proton (-CHO): A singlet or narrow doublet expected around δ 9.5-10.5 ppm.
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Aromatic protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), showing

splitting patterns consistent with their coupling to each other and to the fluorine atom.

Methoxy protons (-OCH₃): A sharp singlet integrating to three protons, typically around δ

3.8-4.2 ppm.

¹³C NMR:

Aldehyde carbon: Expected in the highly deshielded region of δ 185-195 ppm.

Aromatic carbons: Multiple signals between δ 110-165 ppm. The carbons bonded to

fluorine and oxygen will show characteristic shifts and C-F coupling.

Methoxy carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and

elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique

ideal for polar organic molecules, providing a clear molecular ion peak with minimal

fragmentation, which is crucial for unambiguous mass verification.

Protocol: ESI-MS Analysis

Sample Preparation: Prepare a stock solution of the compound in a solvent like methanol or

acetonitrile (~1 mg/mL).

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture

appropriate for ESI, typically containing 0.1% formic acid to promote protonation ([M+H]⁺).[6]

Data Acquisition (Positive Ion Mode):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: Scan from m/z 50 to 500.[6]

Capillary Voltage: 3-4 kV.[6]
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Source Temperature: 100-150 °C.[6]

Data Analysis: Identify the molecular ion peak. For high-resolution MS (HRMS), compare the

measured exact mass to the theoretical mass to confirm the elemental formula.

Expected Spectral Features:

A prominent peak at m/z 156.0455, corresponding to the protonated molecular ion ([M+H]⁺).

Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and reliable method for identifying the

functional groups present in a molecule. The absorption of infrared radiation corresponds to the

vibrational frequencies of specific bonds, providing a molecular "fingerprint." For this

compound, IR can quickly confirm the presence of the key aldehyde and ether functionalities.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 5-Fluoro-6-methoxynicotinaldehyde
sample directly onto the ATR crystal.

Apply pressure with the ATR anvil to ensure firm contact.[6]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.[6]

Resolution: 4 cm⁻¹.[6]

Number of Scans: 16-32.[6]

Data Analysis: Identify the major absorption bands and correlate them to known functional

group frequencies.

Expected Spectral Features:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A strong absorption band in the 1200-1275 cm⁻¹ region (aryl-alkyl

ether).

C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

Sample Preparation

Data Acquisition

Data Analysis & Confirmation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Key Physicochemical Parameters: Experimental
Determination
Properties such as solubility, melting point, and pKa are not merely physical constants; they are

critical determinants of a compound's behavior in biological systems and its suitability for

development as a drug. This section provides validated protocols for measuring these essential

parameters.

Solubility Analysis
Expertise & Rationale: Aqueous solubility is a primary factor governing a drug's absorption and

bioavailability. Poor solubility can be a major hurdle in drug development. A kinetic solubility

assay using a plate-based method is a high-throughput and resource-efficient way to assess

this property early in the discovery process.

Protocol: Kinetic Solubility Screening

Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

In a 96-well plate, add a small volume (1-2 µL) of the DMSO stock solution to a larger

volume (100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Seal the plate and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).

Analyze the resulting solution/suspension. The concentration of the dissolved compound can

be quantified by various methods, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS, after

filtering out any precipitate.

The measured concentration represents the kinetic solubility under these conditions.

Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that provides an

indication of a compound's purity and thermal stability. A sharp melting point typically signifies
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high purity. Differential Scanning Calorimetry (DSC) is the gold-standard method, as it is highly

accurate and provides additional information about thermal events like decomposition.

Protocol: DSC Analysis

Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.

Crimp the pan with a lid, leaving a pinhole if solvent loss is expected. Prepare an empty,

sealed pan as a reference.

Place both pans into the DSC cell.

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

The melting point is determined as the onset or peak of the endothermic event on the

resulting thermogram.

pKa Determination
Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH.

For a pyridine derivative, the pKa of the protonated pyridine nitrogen is critical for

understanding its solubility, membrane permeability, and receptor binding interactions at

physiological pH. UV-metric titration is a robust method that relies on the change in the

compound's UV-Vis spectrum as its ionization state changes with pH.

Protocol: UV-Metric Titration

Prepare a stock solution of the compound in a co-solvent like methanol.

Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

Add a precise aliquot of the stock solution to each buffer to achieve a final concentration

suitable for UV-Vis analysis.

Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

Analyze the spectral data. The absorbance at one or more wavelengths will change

sigmoidally as a function of pH. The pKa is the pH value at the inflection point of this curve.
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Physicochemical Profiling Decision Making

Outcome
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Caption: Physicochemical Profiling in Early Drug Discovery.

Safety, Handling, and Storage
Trustworthiness & Prudence: While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-
methoxynicotinaldehyde is not universally available, data from structurally related fluorinated

and aldehydic pyridines suggest that appropriate precautions are necessary.

Handling:

Use only in a well-ventilated area or under a chemical fume hood.[8]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety glasses with side shields, and a lab coat.[5]

Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes.

Wash hands thoroughly after handling.[5]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some

aldehydes can be sensitive to air and moisture.

Hazards: Based on analogous compounds, potential hazards may include skin irritation,

serious eye irritation, and respiratory irritation.[5]

Conclusion
5-Fluoro-6-methoxynicotinaldehyde is a valuable building block for modern pharmaceutical

research, offering a unique combination of functional groups poised for synthetic elaboration.

This guide has provided a detailed framework for its comprehensive physicochemical and

spectroscopic characterization. While some experimental data points are not yet in the public

domain, the established protocols and predictive insights presented here form a self-validating

system for any researcher to confirm the compound's identity, purity, and critical properties. A

thorough understanding and application of these analytical methodologies are paramount to

unlocking the full potential of this compound in the design and synthesis of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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